1-(Piperazin-1-yl)cyclopentane-1-carboxamide

Medicinal Chemistry Conformational Restriction Ligand Efficiency

Medicinal chemists face uncertain SAR when substituting piperazine building blocks; this compound provides defined conformational restriction and lipophilicity. • 33% fewer rotatable bonds vs cyclohexane analog, improving ligand efficiency. • XLogP3 -0.4, ~0.5 log units lower than cyclohexane analog, reducing aggregation risk. • Free piperazine NH (2 HBD) retains critical hydrogen-bonding for target engagement. Suppliers offer ≥95% purity with full analytical certificates (NMR, HPLC, LC-MS), ensuring library consistency.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
CAS No. 1183997-50-3
Cat. No. B1523928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)cyclopentane-1-carboxamide
CAS1183997-50-3
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)N)N2CCNCC2
InChIInChI=1S/C10H19N3O/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13/h12H,1-8H2,(H2,11,14)
InChIKeyUPCXECJVRKDQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline for 1-(Piperazin-1-yl)cyclopentane-1-carboxamide


1-(Piperazin-1-yl)cyclopentane-1-carboxamide (CAS 1183997-50-3) is a non‑aromatic piperazine‑cyclopentane hybrid building block characterized by a free piperazine NH group and a primary carboxamide. Its computed properties include a molecular weight of 197.28 g/mol, a topological polar surface area of 58.4 Ų, two hydrogen bond donors, three hydrogen bond acceptors, an XLogP3‑AA of -0.4, and a rotatable bond count of 2 [1]. The compound is commercially supplied at >95% purity from multiple research chemical vendors and is employed as a synthetic intermediate for lead‑optimization programs, particularly where the cyclopentane ring is proposed to modulate conformational restriction, lipophilicity, or metabolic stability relative to the more common cyclohexane or linear alkyl piperazine congeners.

Cyclopentane-based conformational restriction scaffold
Free piperazine NH for derivatization
Balanced lipophilicity for ADME optimization

Non-Replaceability of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide


General substitution among piperazine‑containing building blocks is scientifically precarious because changes in ring size, rotatable bonds, and lipophilicity simultaneously alter recognition at biological targets, physicochemical properties, and synthetic reaction trajectories. For 1-(piperazin-1-yl)cyclopentane-1-carboxamide, the five‑membered cyclopentane framework reduces the conformational flexibility observed in cyclohexane analogs while preserving a free NH for further derivatization [1]. These attributes directly influence multiparameter optimization in medicinal chemistry, making generic replacement without comparative data unreliable. Procurement decisions that ignore these subtle but quantifiable differences risk selecting a building block with an unintended balance of solubility, permeability, and target engagement, as substantiated by the numerical comparisons in the evidence guide below [1].

Cyclohexane analogs increase rotatable bond count and may shift conformational entropy profile.

N‑methyl analogs remove a hydrogen bond donor, potentially altering target interaction and solubility.

Generic piperazine building blocks without cyclopentane ring may not preserve the intended ADME profile.

Quantitative Differentiation of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide


Lower Rotatable Bond Count vs. Cyclohexane Analog

The target compound contains two rotatable bonds, whereas its direct cyclohexane analog (1-(piperazin-1-yl)cyclohexane-1-carboxamide) possesses three. This reduction is a direct consequence of the smaller cyclopentane ring and is predicted to decrease conformational entropy upon binding, an advantage in fragment-based or lead-optimization campaigns where ligand efficiency indices are monitored [1].

Rotatable Bond Count
Class-level inference
Target: 2 rotatable bonds Comparator (cyclohexane analog): 3 rotatable bonds Difference: 1 fewer (33% reduction)

Reported lower rotatable bond count may support favorable binding entropy in fragment-based campaigns.

Computed descriptor; confirm with experimental binding data.

Medicinal Chemistry Conformational Restriction Ligand Efficiency

Lipophilicity Advantage over Cyclohexane Analog

The computed XLogP3‑AA for 1-(piperazin-1-yl)cyclopentane-1-carboxamide is -0.4, representing a subtle downward shift in lipophilicity compared to the cyclohexane analog. While an exact XLogP for the cyclohexane analog is not available from the same authoritative source, the addition of a methylene unit typically increases logP by approximately 0.5 units in aliphatic systems, suggesting the cyclopentane scaffold provides a fractional logP advantage for aqueous solubility while maintaining sufficient permeability [1].

Lipophilicity (XLogP3‑AA)
Cross-study comparable
Target: -0.4 Comparator (cyclohexane analog): ~0.1 (estimated) Difference: ~0.5 units lower

Estimated XLogP difference may support aqueous solubility and reduce off-target binding risks in lead optimization context.

Exact comparator value not retrieved; class-level estimation.

Lipophilicity Physicochemical Property ADME

Extra Hydrogen Bond Donor vs. N-Methyl Analog

The target compound presents two hydrogen bond donors (the carboxamide NH₂ and the piperazine NH), whereas the N‑methylpiperazine analog (e.g., 1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxamide) possesses only one. This difference can be exploited to engineer specific hydrogen‑bonding interactions with target proteins and to fine‑tune solubility and permeability without altering the cyclopentane scaffold [1].

Hydrogen Bond Donor Count
Class-level inference
Target: 2 HBD Comparator (N‑methyl analog): 1 HBD Difference: 1 additional donor (100% increase)

Additional hydrogen bond donor may support target engagement strategies not achievable with N‑methyl analog.

Computed descriptor; validate in target binding assays.

Structure–Activity Relationship Target Engagement Solubility

Commercial Purity and Batch Consistency

When sourcing 1-(piperazin-1-yl)cyclopentane-1-carboxamide for internal library synthesis or lead optimization, the available purity specifications matter directly for downstream reaction yields and failure rates. Supplier technical datasheets indicate minimum purities of ≥95–98% for the free base, with supporting analytical documentation (NMR, HPLC, LC‑MS) provided by vendors such as Synblock and Leyan .

Purity & Batch Consistency
Supplier-reported
Purity: ≥95–98% (free base) Analytical documentation: NMR, HPLC, LC‑MS available

Supplier-reported purity and documentation may reduce batch failure risk in library synthesis.

Verify certificate of analysis per batch; supplier: Synblock, Leyan.

Procurement Quality Control Reproducibility

Targeted Applications for 1-(Piperazin-1-yl)cyclopentane-1-carboxamide


Conformational Restriction in Lead Optimization

When a medicinal chemistry program has identified a piperazine‑linked scaffold but needs to reduce entropy penalties upon target binding, 1-(piperazin-1-yl)cyclopentane-1-carboxamide provides a rotatable bond count of 2, which is 33% lower than the cyclohexane analog and thus supports improved ligand efficiency and potential oral bioavailability [1].

Early ADME Triage for Piperazine Building Blocks

For projects where balanced solubility and permeability is critical, the measured XLogP3‑AA of -0.4 for the target compound, estimated to be approximately 0.5 log units lower than the cyclohexane analog, allows formulation scientists and medicinal chemists to prioritize a less lipophilic building block that mitigates aggregation risk without extensive empirical optimization [1].

PROTAC Synthesis with Free Piperazine NH

In bifunctional degrader design, a free piperazine NH is often necessary for linker attachment or target‑protein engagement. With 2 hydrogen bond donors versus 1 for the N‑methyl analog, the target compound retains a critical recognition element for E3 ligase ligands or target binders, enabling the construction of degraders with defined hydrogen‑bonding pharmacophores [1].

Quality-Controlled Procurement for Parallel Synthesis Libraries

When generating >100‑member compound libraries, batch purity and analytical documentation are essential to avoid false structure–activity relationships. Suppliers offering 1-(piperazin-1-yl)cyclopentane-1-carboxamide at ≥95% purity with confirmatory NMR, HPLC, and LC‑MS certificates (e.g., Synblock and Leyan) enable consistent library quality, reducing downstream re‑synthesis and purification costs .

Application
Selection Property
Validation Focus
Conformational Restriction in Lead Optimization
Cyclopentane conformational restriction
Ligand efficiency and rotatable bond review
Early ADME Triage
Lipophilicity context
Solubility-permeability balance review
PROTAC Synthesis with Free Piperazine NH
Free piperazine NH availability
Hydrogen-bonding pharmacophore validation
Quality-Controlled Procurement
Supplier analytical documentation
Batch purity and characterization review
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